1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(2-hydroxyquinolin-4-yl)methanone
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Overview
Description
4-{1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl}quinolin-2-ol is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-quinolinol with 1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms, forming substituted quinoline derivatives.
Scientific Research Applications
4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds and heterocycles.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards the target.
Comparison with Similar Compounds
4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol can be compared with similar compounds such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the quinoline moiety, making it less versatile in terms of biological activity.
Quinolin-2-ol: This compound lacks the spirocyclic structure, which can affect its binding properties and stability.
4-Piperidone ethylene acetal: Similar in structure but without the quinoline ring, limiting its applications in medicinal chemistry.
The uniqueness of 4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol lies in its combination of a spirocyclic structure with a quinoline moiety, providing a balance of rigidity and flexibility that can be exploited in various scientific applications.
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H18N2O4/c20-15-11-13(12-3-1-2-4-14(12)18-15)16(21)19-7-5-17(6-8-19)22-9-10-23-17/h1-4,11H,5-10H2,(H,18,20) |
InChI Key |
BDZCYHYWTXVKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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